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molecular formula C9H9BrO B1625359 4-(2-Bromoethyl)benzaldehyde CAS No. 7617-70-1

4-(2-Bromoethyl)benzaldehyde

Cat. No. B1625359
M. Wt: 213.07 g/mol
InChI Key: WJEZEUJKYFXNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061717

Procedure details

To a solution of (2-bromoethyl)benzene (100 mmol, 18.5 g) in methylene chloride (185 ml) at 0° C. was added dropwise titanium tetrachloride (200 mmol, 22 ml). The mixture was stirred for 10 minutes and alpha,alpha-dichloromethyl methyl ether (100 mmol, 9 ml) was added dropwise. The reaction mixture was stirred at room temperature for 1 hour and poured into saturated NaHCO3 (1 liter). Ethyl acetate (750 ml) was added and the solution was filtered through diatomaceous earth, the organic layer separated, dried (Na2SO4) and solvent removed in vacuo. The residue was triturated with hexane to afford 8.7 g of title product; m.p. 49°-52° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10][O:11]C(Cl)Cl.C([O-])(O)=O.[Na+].C(OCC)(=O)C>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[Br:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
185 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
22 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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